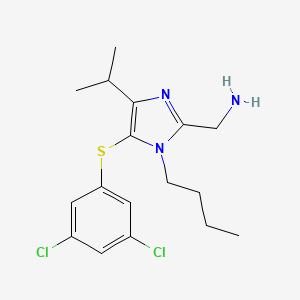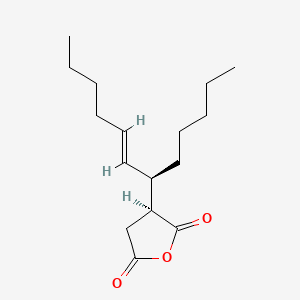
2,5-Furandione, dihydro-3-(1-pentyl-2-heptenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Furandione, dihydro-3-(1-pentyl-2-heptenyl)- is an organic compound with the molecular formula C16H26O3 It is characterized by a five-membered ring structure containing two oxygen atoms, making it a member of the furanone family
準備方法
The synthesis of 2,5-Furandione, dihydro-3-(1-pentyl-2-heptenyl)- can be achieved through several synthetic routes. One common method involves the reaction of appropriate alkenes with maleic anhydride under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
化学反応の分析
2,5-Furandione, dihydro-3-(1-pentyl-2-heptenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the furanone ring.
Addition: Addition reactions with electrophiles can occur at the double bonds present in the compound.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions include various derivatives of the original compound, such as alcohols, acids, and substituted furanones.
科学的研究の応用
2,5-Furandione, dihydro-3-(1-pentyl-2-heptenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of polymers, resins, and other industrial materials due to its reactive functional groups.
作用機序
The mechanism of action of 2,5-Furandione, dihydro-3-(1-pentyl-2-heptenyl)- involves its interaction with specific molecular targets and pathways. The compound’s reactive functional groups allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
類似化合物との比較
2,5-Furandione, dihydro-3-(1-pentyl-2-heptenyl)- can be compared with other similar compounds, such as:
2,5-Furandione, dihydro-3-(1-octen-1-yl)-: This compound has a similar furanone structure but with different alkyl substituents, leading to variations in its chemical and biological properties.
2(3H)-Furanone, dihydro-5-pentyl-: Another related compound with a different substitution pattern on the furanone ring.
The uniqueness of 2,5-Furandione, dihydro-3-(1-pentyl-2-heptenyl)- lies in its specific structural features and the resulting chemical reactivity and biological activity, which distinguish it from other furanone derivatives.
特性
CAS番号 |
82248-69-9 |
|---|---|
分子式 |
C16H26O3 |
分子量 |
266.38 g/mol |
IUPAC名 |
(3S)-3-[(E,6R)-dodec-7-en-6-yl]oxolane-2,5-dione |
InChI |
InChI=1S/C16H26O3/c1-3-5-7-9-11-13(10-8-6-4-2)14-12-15(17)19-16(14)18/h9,11,13-14H,3-8,10,12H2,1-2H3/b11-9+/t13-,14+/m1/s1 |
InChIキー |
BNJFXDUGMUFRSZ-CACDNMLQSA-N |
異性体SMILES |
CCCCC[C@H](/C=C/CCCC)[C@@H]1CC(=O)OC1=O |
正規SMILES |
CCCCCC(C=CCCCC)C1CC(=O)OC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



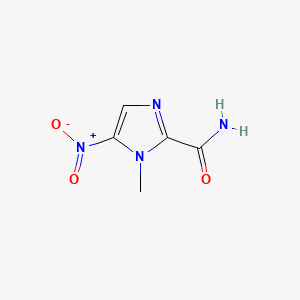


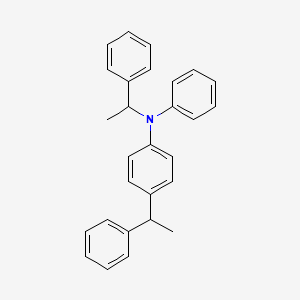

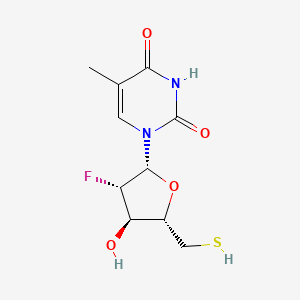
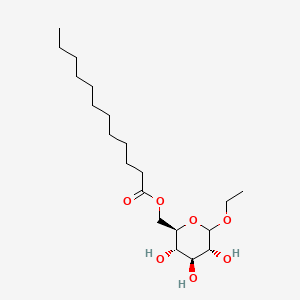

![2,2-Dimethyl-3-[(1-oxoallyl)oxy]propyltrimethylammonium chloride](/img/structure/B12691945.png)


![Methyl 8-ethyl-5,6,7,8-tetrahydro-2-methoxy-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B12691972.png)
